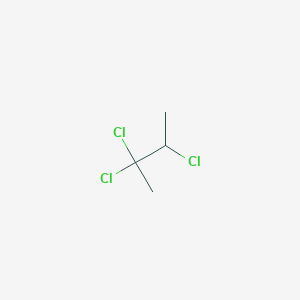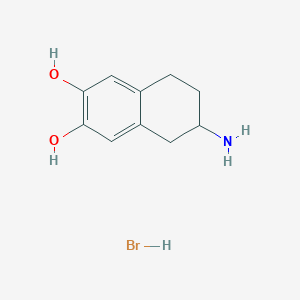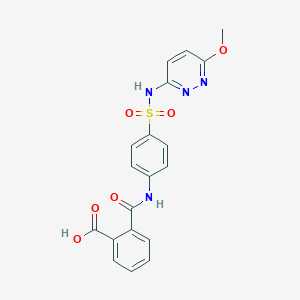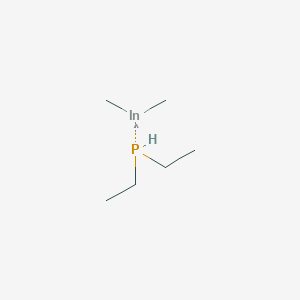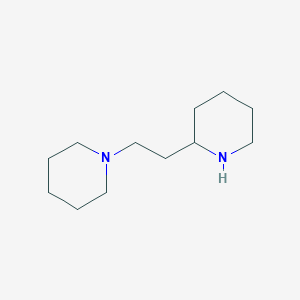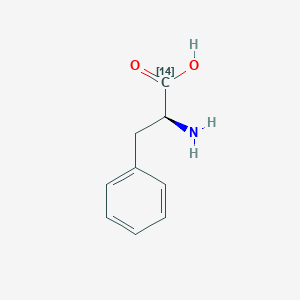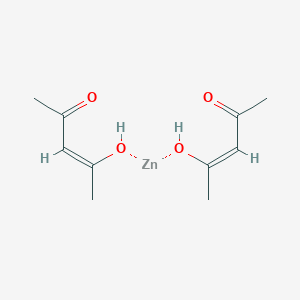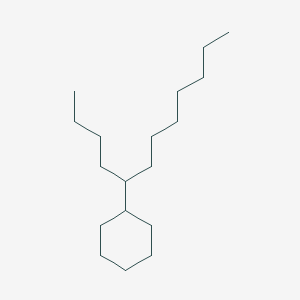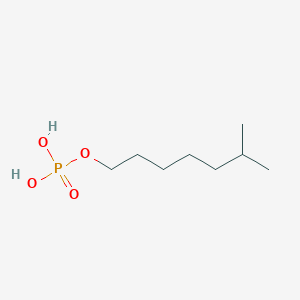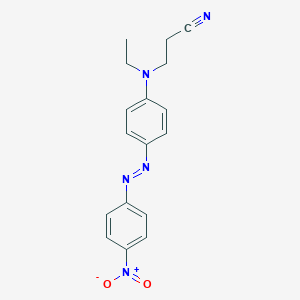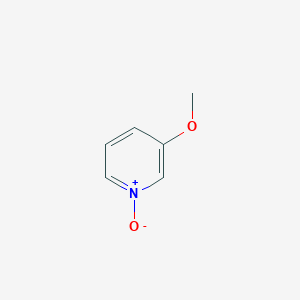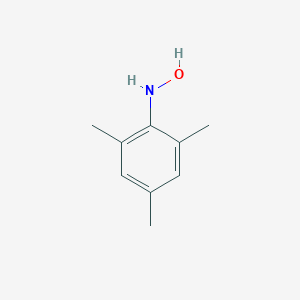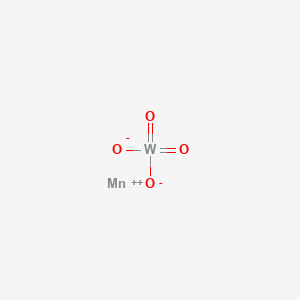![molecular formula C14H16O2 B078643 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13118-72-4](/img/structure/B78643.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, also known as Nuciferine, is a natural alkaloid found in the leaves and seeds of the sacred lotus (Nelumbo nucifera). It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, there has been increasing interest in the potential therapeutic applications of Nuciferine, particularly in the field of neuroscience.
Mechanism Of Action
The exact mechanism of action of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to modulate dopamine receptors, serotonin receptors, and adenosine receptors, among others. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and motor function. It also has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol in lab experiments is that it is a natural compound that can be extracted from plant material, making it readily available and relatively inexpensive. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to modulate dopamine receptors, which are involved in reward pathways in the brain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs. Finally, there is potential for the development of novel therapeutics based on the structure of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, which may have improved potency and selectivity.
Synthesis Methods
The synthesis of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol involves several steps, including extraction, purification, and chemical modification. The most commonly used method for extraction is Soxhlet extraction, which involves the use of a solvent to extract the alkaloid from the plant material. The extracted material is then purified using various techniques, such as column chromatography and recrystallization. Chemical modification may also be performed to enhance the potency and selectivity of the compound.
Scientific Research Applications
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Parkinson's disease, Alzheimer's disease, obesity, and cancer. In Parkinson's disease, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to protect dopaminergic neurons from degeneration and improve motor function. In Alzheimer's disease, it has been found to reduce amyloid-beta accumulation and improve cognitive function. In obesity, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to reduce body weight and improve glucose metabolism. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
properties
CAS RN |
13118-72-4 |
|---|---|
Product Name |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
InChI Key |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
synonyms |
(1β,4β,7-anti)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



